3-Pyridin-4-yl-quinoline-6,7-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-pyridin-4-ylquinoline-6,7-diol |
InChI |
InChI=1S/C14H10N2O2/c17-13-6-10-5-11(9-1-3-15-4-2-9)8-16-12(10)7-14(13)18/h1-8,17-18H |
InChI Key |
PWPSIWFFYVGDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C3C=C(C(=CC3=C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Pyridin 4 Yl Quinoline 6,7 Diol and Analogues
Established Synthetic Pathways for Quinoline (B57606) Ring System Construction
The construction of the quinoline ring is a fundamental process in organic synthesis, with a rich history of named reactions that continue to be refined and adapted. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.
Friedländer Condensation and its Variants for Quinoline Formation
The Friedländer synthesis is a straightforward and widely used method for preparing polysubstituted quinolines. researchgate.net It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone or aldehyde. researchgate.netresearchgate.net This reaction can be catalyzed by acids, bases, or simply by heating the reactants. researchgate.netorganicreactions.org The versatility of the Friedländer synthesis is demonstrated by its application in the synthesis of a diverse range of quinoline derivatives. researchgate.net
Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline ring. The second proposed pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.org
Numerous catalysts have been developed to improve the efficiency and conditions of the Friedländer reaction, including Lewis acids, Brønsted acids, ionic liquids, and various heterogeneous catalysts. researchgate.netnih.gov These advancements have led to milder reaction conditions, higher yields, and more environmentally friendly procedures. nih.gov Polymer-supported reagents and catalysts have also been successfully employed in Friedländer-type syntheses, offering advantages in terms of product purification and catalyst recycling. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzaldehyde (B1207257) | Acetaldehyde | Sodium hydroxide (B78521) | Quinoline | organicreactions.org |
| 2-Aminoaryl ketone | α-Methylene ketone | Acid or Base | Polysubstituted quinoline | researchgate.net |
| 2-Aminobenzaldehyde | Ketone | Trifluoroacetic acid, toluenesulfonic acid, iodine, or Lewis acids | Substituted quinoline | wikipedia.org |
| Resin-bound imine | Ketone | Solid-phase synthesis | Quinoline | nih.gov |
Knorr Quinoline Synthesis and Related Cyclization Strategies
The Knorr quinoline synthesis is a classic method for preparing α-hydroxyquinolines (2-quinolones). synarchive.comdrugfuture.com This reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, typically concentrated sulfuric acid. drugfuture.comiipseries.org The reaction proceeds by reacting an aniline with a β-ketoester to form the corresponding β-ketoanilide intermediate, which is then cyclized. drugfuture.com
The reaction conditions can influence the final product. For example, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of a 2-hydroxyquinoline, whereas smaller amounts of PPA can lead to the formation of a 4-hydroxyquinoline (B1666331). wikipedia.org This highlights the potential for competing reaction pathways under different conditions. The Conrad-Limpach-Knorr synthesis provides a route to either 4-quinolones or 2-quinolones from the reaction of anilines with β-ketoesters, depending on the reaction temperature. preprints.orgquimicaorganica.org At lower temperatures (around 100°C), the reaction favors the formation of 4-quinolones, while at higher temperatures (around 250°C), 2-quinolones are the major product. preprints.org
| Reactant(s) | Reagent/Conditions | Product | Reference |
| β-Ketoanilide | Concentrated sulfuric acid | 2-Hydroxyquinoline | synarchive.comdrugfuture.com |
| Aniline and β-ketoester | >100°C, then cyclization with H₂SO₄ | 2-Hydroxyquinoline | drugfuture.com |
| Benzoylacetanilide | Excess polyphosphoric acid | 2-Hydroxyquinoline | wikipedia.org |
| Aniline and β-ketoester | 100°C | 4-Quinolone | preprints.org |
| Aniline and β-ketoester | 250°C | 2-Quinolone | preprints.org |
Gould-Jacobs Reaction and its Application in Quinoline Scaffold Assembly
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com The resulting anilidomethylenemalonic ester then undergoes a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the corresponding 4-hydroxyquinoline. wikipedia.org
The cyclization step of the Gould-Jacobs reaction often requires high temperatures, which can lead to side reactions and lower yields. mdpi.comjasco.ro However, the use of microwave irradiation has been shown to significantly improve yields and reduce reaction times. jasco.ro The regioselectivity of the Gould-Jacobs reaction, particularly with substituted anilines, is influenced by both steric and electronic factors, and can sometimes result in a mixture of products. mdpi.comd-nb.info
| Aniline Derivative | Malonic Ester Derivative | Conditions | Intermediate Product | Final Product | Reference |
| Aniline | Diethyl ethoxymethylenemalonate | Heat | 4-Hydroxy-3-carbethoxyquinoline | 4-Hydroxyquinoline | wikipedia.org |
| Substituted Aniline | Acyl malonic ester | Thermal cyclization | Substituted 4-hydroxy-3-carboalkoxyquinoline | Substituted 4-hydroxyquinoline | preprints.orgwikipedia.org |
| (Pyridyl)aminomethylenemalonate | Diethyl ethoxymethylenemalonate | Flash vacuum pyrolysis or solution-phase heating | Pyridopyrimidinone or Naphthyridinone | N/A | d-nb.info |
Camps' Cyclization for Substituted Quinoline Synthesis
The Camps cyclization is a reaction that converts o-acylaminoacetophenones into hydroxyquinolines in the presence of a base, such as hydroxide ion. wikipedia.orgchem-station.com This reaction can potentially yield two different isomeric hydroxyquinolines, and the product distribution is dependent on the specific reaction conditions and the structure of the starting material. wikipedia.org The products are often depicted as quinolines but are believed to exist predominantly in the keto (quinolone) form. wikipedia.org This method provides a valuable route to substituted quinolones, which are important structural motifs in medicinal chemistry. researchgate.net
Palladium-Catalyzed Carbonylation and Cross-Coupling Methods
Modern synthetic methods, particularly those utilizing palladium catalysis, have significantly expanded the toolkit for quinoline synthesis. These methods offer milder reaction conditions and greater functional group tolerance compared to many classical approaches. scispace.comnih.gov
Palladium-catalyzed reactions have been developed for the synthesis of quinolines from various starting materials. One such method involves the one-pot synthesis from readily available 2-amino aromatic ketones and alkynes. rsc.org Another approach describes the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. scispace.com Furthermore, a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient route to 2-arylquinolines. nih.gov
Palladium catalysis is also instrumental in the synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones. For example, 3-substituted quinolin-2(1H)-ones can be prepared via a coupling-cyclization reaction between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds. nih.gov Similarly, 2-alkoxyquinolines can be synthesized through a palladium-driven cascade reaction of 1,3-butadiynamides with alcohols. mdpi.com These methods showcase the power of palladium catalysis in constructing complex quinoline and quinolone scaffolds.
| Starting Material 1 | Starting Material 2 | Catalyst System | Product | Reference |
| 2-Amino aromatic ketone | Alkyne | Palladium catalyst | Polysubstituted quinoline | rsc.org |
| Aryl allyl alcohol | Aniline | Palladium catalyst (e.g., Pd(OAc)₂) | Substituted quinoline | scispace.com |
| o-Aminocinnamonitrile | Arylhydrazine | Palladium catalyst | 2-Arylquinoline | nih.gov |
| 2-Iodoaniline | α,β-Unsaturated carbonyl compound | Pd(OAc)₂/PPh₃ | 3-Substituted quinolin-2(1H)-one | nih.gov |
| N-(2-Iodophenyl)-N-tosyl-1,3-butadiynamide | Primary alcohol | Pd(PPh₃)₄/KOH/TBAF | 4-Alkenyl-2-alkoxyquinoline | mdpi.com |
Targeted Synthesis of the 6,7-Dihydroxylated Quinoline Moiety
The introduction of hydroxyl groups at the 6- and 7-positions of the quinoline ring is a key step in the synthesis of 3-Pyridin-4-yl-quinoline-6,7-diol. This can be achieved through various strategies, often involving the use of precursors with appropriately positioned methoxy (B1213986) groups that can be subsequently demethylated.
One common approach involves the synthesis of 6,7-dimethoxyquinolines, which serve as versatile intermediates. amanote.com For instance, 6,7-dimethoxy-4-methylquinoline (B7901174) can be synthesized and subsequently elaborated. nih.gov The methoxy groups can be cleaved to reveal the desired dihydroxy functionality. A method for the demethylation of 6,7-dimethoxyquinazolin-4(3H)-one using L-methionine in methanesulfonic acid has been reported, which could potentially be adapted for quinoline systems. mdpi.com
Another strategy involves building the quinoline ring from a precursor already containing the desired oxygenation pattern. For example, 2-amino-4,5-bis(2-methoxyethoxy)benzoate can be used to synthesize a 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, which upon further reaction and deprotection would yield a 6,7-dihydroxyquinazoline. mdpi.com A similar approach starting from 3,4-difluoroaniline (B56902) has been used to synthesize a 6,7-difluoro-4-hydroxyquinoline derivative, demonstrating the use of halogenated anilines as precursors. mdpi.com
The synthesis of 6,7-dichloro-5,8-quinolinedione from 2-substituted quinoline-8-ols highlights a method involving oxidation to a quinone, which could potentially be reduced to the corresponding diol. mdpi.com Furthermore, a method for preparing a 7-quinolinyl-3,5-dihydroxyhept-6-enoate involves the reduction of a ketone precursor, indicating that reduction methods are viable for introducing hydroxyl groups. google.com
The synthesis of tandutinib, erlotinib, and gefitinib, which are substituted 4-quinazolineamines, provides valuable insights into the manipulation of substituents on a related heterocyclic system, including the introduction of alkoxy groups at the 6 and 7 positions. nih.gov These strategies often involve multi-step sequences starting from substituted anilines and building the heterocyclic ring, followed by functional group interconversions.
| Precursor | Reagents/Method | Intermediate/Product | Reference |
| 6,7-Dimethoxyquinazolin-4(3H)-one | L-methionine, methanesulfonic acid | 6-Hydroxy-7-methoxyquinazolin-4(3H)-one | mdpi.com |
| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Formamide | 6,7-Bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | mdpi.com |
| 3,4-Difluoroaniline | Carbon disulfide, ethyl chloroformate, dimethyl malonate, 4-fluorobenzyl chloride | Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | mdpi.com |
| 2-Substituted quinoline-8-ol | Sodium chlorate, hydrochloric acid | 6,7-Dichloro-2-substituted-5,8-quinolinedione | mdpi.com |
| 6,7-Dimethoxy-4-methylquinoline | Nitration, reduction | 5-Amino-6,7-dimethoxy-4-methyl-1,2,3,4-tetrahydroquinoline | nih.gov |
Strategies for Incorporating the 4-Pyridyl Substituent at the 3-Position
The precise installation of a 4-pyridyl group at the C-3 position of the quinoline scaffold is a significant synthetic challenge that can be addressed through modern organic chemistry methodologies. These strategies range from building the heterocyclic system from multiple components simultaneously to the selective modification of a pre-formed quinoline ring.
Multi-component Reactions for Pyridyl-Quinoline Scaffold Integration
Multi-component reactions (MCRs) are highly efficient processes that enable the construction of complex molecules like pyridyl-quinolines in a single step from three or more starting materials, enhancing atom economy and operational simplicity. nih.govrsc.org While a direct MCR for this compound is not prominently documented, established MCRs for 3-arylquinolines provide a clear blueprint.
One such powerful approach is a [3+1+1+1] annulation reaction. In this strategy, an arylamine provides the nitrogen atom and two carbons of the quinoline ring, an arylaldehyde furnishes one carbon atom, and a reagent like dimethyl sulfoxide (B87167) (DMSO) can remarkably provide two nonadjacent methine (=CH-) units to complete the quinoline core. organic-chemistry.org This method offers a direct route to 3-arylquinolines. organic-chemistry.org
Another relevant MCR is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. nih.govwikipedia.org To form the 3-pyridin-4-yl-quinoline core, this reaction could be adapted by reacting a suitable 2-aminobenzaldehyde with a pyridyl-containing ketone. For the specific target molecule, this compound, a hypothetical but plausible Friedländer approach would involve the condensation of 2-amino-4,5-dihydroxybenzaldehyde with 1-(pyridin-4-yl)ethan-1-one.
| MCR Type | Components | Key Feature | Reference |
|---|---|---|---|
| [3+1+1+1] Annulation | Arylamine, Arylaldehyde, DMSO | Direct synthesis of 3-arylquinolines. | organic-chemistry.org |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Ketone | Versatile condensation to form substituted quinolines. | nih.govwikipedia.org |
| Povarov Reaction | Aryl amine, Aldehyde, Alkene | Forms tetrahydroquinoline derivatives via a Diels-Alder reaction. | mdpi.com |
| Pyrazolo[3,4-b]quinoline Synthesis | Aryl aldehyde, Dimedone, 5-Aminopyrazole | Demonstrates MCR utility for complex fused quinolines. | rsc.org |
Regioselective Functionalization Approaches
Regioselective functionalization provides a more controlled, stepwise approach to the target molecule by modifying a pre-existing quinoline ring at a specific position. Transition metal-catalyzed cross-coupling reactions and direct C-H activation are the most powerful strategies for this purpose. nih.gov
The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds between aromatic systems. wikipedia.orgorganic-chemistry.org A highly effective strategy for synthesizing the 3-pyridyl-quinoline core involves the palladium-catalyzed coupling of a 3-haloquinoline with pyridine-4-boronic acid. researchgate.net To obtain the final diol compound, a precursor such as 3-bromoquinoline-6,7-diol or a protected version (e.g., 3-bromo-6,7-dimethoxyquinoline) would be required. The relative reactivity of different halides (I > OTf > Br >> Cl) can be exploited to achieve site-selectivity in polyhalogenated substrates. wikipedia.org
Direct C-H activation is an increasingly attractive alternative that avoids the need to pre-functionalize the quinoline ring with a halogen. nih.gov Palladium-catalyzed C-H arylation has been successfully applied to functionalize the C-3 position of quinolines directly with arylboronic acids. researchgate.net This method represents a highly efficient and atom-economical route to the desired 3-arylquinoline scaffold.
| Methodology | Reactants | Catalyst/Reagents | Key Advantage | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 3-Bromoquinoline, Pyridine-4-boronic acid | Pd Catalyst (e.g., Pd(OAc)₂), Base | High reliability and functional group tolerance. | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Direct C-H Arylation | Quinoline, Arylboronic acid | Pd Catalyst | High atom economy, avoids pre-functionalization. | nih.govresearchgate.net |
| Hydride Transfer-Initiated Synthesis | N-isoquinolinium salt, 2-Aminobenzaldehyde | Metal-free | Novel construction of 3-functionalized quinolines. | rsc.org |
Investigation of Reaction Mechanisms in Quinoline Synthesis
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of the quinoline ring is a complex process that can proceed through various pathways involving distinct intermediates and transformation types.
Intermediate Species Identification (e.g., Enamine, Carbocation, Radical)
The pathways of classical named quinoline syntheses are characterized by specific, often transient, intermediate species.
Schiff Base and Enamine Intermediates: The Friedländer synthesis can proceed via two viable pathways: one begins with an aldol addition to form an adduct that subsequently forms an imine, while the alternative pathway starts with the formation of a Schiff base (an imine), followed by an intramolecular aldol-type reaction. wikipedia.orgcdnsciencepub.com Similarly, the Combes synthesis involves the initial formation of a Schiff base, which then tautomerizes to a crucial enamine intermediate that undergoes acid-catalyzed cyclization. wikipedia.org
Aldol and Michael Adducts: In the Doebner-Miller reaction, an aniline first adds to an α,β-unsaturated carbonyl compound via a nucleophilic conjugate (Michael) addition. wikipedia.orgyoutube.com The mechanism of the Friedländer synthesis can also be initiated by a slow intermolecular aldol condensation between the two carbonyl-containing reactants. cdnsciencepub.comcdnsciencepub.com
Carbocation and Radical Intermediates: While less common in classical thermal cyclizations, reactive intermediates such as carbocations (carbenium ions) and radicals play roles in more modern synthetic variants. mdpi.com For instance, certain electrophilic cyclizations are proposed to proceed through carbenium ions formed with the aid of alkyltriflates. mdpi.com Radical intermediates have been proposed in reactions involving molecular oxygen, where a benzyl (B1604629) radical can form and react with O₂ to generate a peroxy acid. mdpi.com Isotope-labeling studies on the Doebner-von Miller reaction suggest a complex fragmentation-recombination mechanism that proceeds via imine intermediates. nih.gov
| Named Reaction | Key Intermediate Species | Reference |
|---|---|---|
| Friedländer Synthesis | Aldol Adduct, Schiff Base (Imine) | wikipedia.orgcdnsciencepub.com |
| Combes Synthesis | Schiff Base, Enamine | wikipedia.org |
| Doebner-Miller Reaction | Michael Adduct, Imine | wikipedia.orgresearchgate.net |
| Skraup-Doebner-von Miller Synthesis | Imine (via fragmentation-recombination) | wikipedia.orgnih.gov |
| Alkyltriflate-mediated Cyclization | Carbenium Ion | mdpi.com |
Electron Transfer and Hydride Transfer Mechanisms
Hydride transfer processes are key mechanistic features in certain quinoline syntheses, enabling redox-neutral transformations. A notable example is found in a modified Doebner reaction for preparing quinoline-4-carboxylic acids. thieme-connect.com The proposed mechanism involves the formation of a dihydroquinoline intermediate after initial condensation and cyclization. This dihydroquinoline then acts as a hydride source, transferring a hydride to reduce a second molecule of a transiently formed imine. This regenerates the aromatic quinoline product and produces a secondary amine as a byproduct. thieme-connect.com Deuterium labeling studies have provided strong support for this hydride transfer step. thieme-connect.com
More recently, syntheses have been designed to be explicitly initiated by hydride transfer. In one such metal-free method, an N-isoquinolinium salt serves as a hydride acceptor from a 2-aminobenzaldehyde, initiating a cascade that deconstructs the isoquinoline (B145761) and incorporates a two-carbon fragment to form a 3-functionalized quinoline. rsc.org
Oxidative and Reductive Transformation Mechanisms
The final step in many quinoline syntheses, both classical and modern, is an oxidation that converts a dihydroquinoline or tetrahydroquinoline intermediate into the fully aromatic quinoline ring system. This oxidative aromatization is essential for achieving the stable final product. mdpi.com
In classical methods like the Doebner-Miller reaction, an external oxidizing agent was often required, but many modern variants utilize air or molecular oxygen as a green and efficient oxidant. organic-chemistry.orgsynarchive.com Palladium-catalyzed systems, for instance, can achieve aerobic oxidative aromatization, where the catalyst facilitates the dehydrogenation of the cyclized intermediate. mdpi.comnih.gov This process is often the final step in catalytic cycles involving C-H activation and annulation. mdpi.com Visible-light-mediated methods using organic photocatalysts can also drive the oxidative cyclization of precursors like 2-aminobenzyl alcohols with secondary alcohols to yield quinolines, using DMSO as the oxidant. organic-chemistry.org
Reductive transformations, conversely, are used to convert the quinoline ring into its partially or fully saturated counterparts. The pyridine (B92270) portion of the quinoline ring is more susceptible to reduction than the benzene (B151609) portion. Catalytic hydrogenation can lead to 1,2,3,4-tetrahydroquinoline (B108954) or, under more forcing conditions, decahydroquinoline (B1201275) derivatives. Rhodium-based catalysts have been developed for the regioselective 1,2-hydroboration of quinolines, yielding N-boryl-1,2-dihydroquinolines, which are versatile synthetic intermediates. uni-regensburg.de
Green Chemistry Principles in the Synthesis of Quinoline Derivatives
The synthesis of quinoline and its derivatives is of significant interest due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. ijpsjournal.comnumberanalytics.com However, traditional synthetic methods often involve harsh reaction conditions, the use of hazardous solvents, and the generation of significant waste. acs.orgnih.gov Consequently, there has been a considerable shift towards the development of environmentally benign and sustainable methods for quinoline synthesis, guided by the principles of green chemistry. ijpsjournal.comresearchgate.net These modern approaches focus on improving atom economy, utilizing safer solvents, employing recyclable catalysts, and using alternative energy sources to minimize the environmental impact. acs.org
A key aspect of green quinoline synthesis is the concept of atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. rsc.orgrsc.org One-pot multicomponent reactions (MCRs) are particularly noteworthy in this regard as they allow for the synthesis of complex quinoline derivatives in a single step, reducing the need for intermediate purification and minimizing waste. frontiersin.org For instance, a highly efficient one-pot procedure has been developed for the preparation of substituted quinolines from substituted o-nitrotoluenes and olefins, with water being the only molecule lost in the reaction. rsc.org This method offers a significant improvement over traditional routes that often start with aniline or its derivatives, thereby shortening the synthetic pathway and reducing costs. rsc.org
The use of environmentally friendly solvents and catalysts is another cornerstone of green quinoline synthesis. Water, being non-toxic, non-flammable, and inexpensive, is an ideal solvent for many organic reactions. tandfonline.com Researchers have successfully synthesized quinoline derivatives in water using catalysts like iron(III) chloride hexahydrate (FeCl3·6H2O), which is also inexpensive and environmentally benign. tandfonline.com This approach not only offers high yields but also allows for the potential reuse of the catalyst. tandfonline.com Similarly, solvent-free reaction conditions represent a significant advancement in green synthesis. frontiersin.orgresearchgate.net For example, the synthesis of quinoline derivatives has been achieved by heating a mixture of resorcinol, an aromatic aldehyde, a β-ketoester, and an amine under solvent-free conditions, resulting in excellent yields and a low-cost, efficient process. frontiersin.org
The development and application of recyclable and reusable catalysts are crucial for sustainable chemical processes. numberanalytics.comacs.org Nanocatalysts, in particular, have shown great promise in the synthesis of quinolines due to their high surface area and catalytic activity. acs.orgnih.gov For instance, Fe3O4 nanoparticles supported on cellulose (B213188) have been used as a catalyst for the synthesis of pyrimido[4,5-b]quinolones in water. acs.orgnih.gov This catalyst can be easily recovered and reused multiple times without a significant loss of activity. acs.org Other heterogeneous catalysts, such as silica-propylsulfonic acid, have also been employed for the Friedländer cyclization to produce quinolines, offering the advantage of easy separation and recyclability. researchgate.net
Alternative energy sources like microwave irradiation and ultrasound have been explored to accelerate reaction times and reduce energy consumption. ijpsjournal.comresearchgate.net Microwave-assisted synthesis, often under solvent-free conditions, has been shown to be a rapid and efficient method for producing quinoline derivatives. researchgate.net For example, the use of a reusable solid acid catalyst like Nafion NR50 under microwave irradiation has enabled the environmentally friendly synthesis of quinolines via the Friedländer reaction. mdpi.com
The following tables summarize key aspects of green chemistry principles applied to the synthesis of quinoline derivatives, highlighting the catalyst, solvent, and key green advantages of various reported methods.
Table 1: Green Catalysts and Solvents in Quinoline Synthesis
| Catalyst | Solvent | Key Green Advantage(s) | Reference(s) |
| Cesium carbonate | Tetrahydrofuran (THF) | High atom economy; mild conditions; no transition metal. | rsc.orgrsc.org |
| Iron(III) chloride hexahydrate (FeCl3·6H2O) | Water | Inexpensive and non-toxic catalyst and solvent; catalyst can be reused. | tandfonline.com |
| None (solvent-free) | None | Reduced waste; low cost; short reaction time. | frontiersin.org |
| Formic acid | Not specified | Environmentally friendly catalyst; milder reaction conditions. | ijpsjournal.com |
| Fe3O4 Nanoparticles on Cellulose | Water | Recyclable catalyst; use of a green solvent. | acs.orgnih.gov |
| Nafion NR50 | Ethanol (Microwave) | Reusable solid acid catalyst; energy-efficient microwave conditions. | mdpi.com |
| Tin(II) chloride-dihydrate | None (solvent-free) | Efficient under solvent-free conditions at room temperature. | researchgate.net |
Table 2: Comparison of Traditional vs. Green Synthesis of Quinolines
| Feature | Traditional Synthesis | Green Synthesis |
| Starting Materials | Often require multi-step preparation of precursors. | Utilizes readily available starting materials, sometimes in one-pot reactions. |
| Solvents | Often uses hazardous and volatile organic solvents. | Employs safer solvents like water and ethanol, or solvent-free conditions. |
| Catalysts | May use stoichiometric amounts of hazardous reagents. | Uses catalytic amounts of recyclable and environmentally benign catalysts. |
| Energy | Typically requires high temperatures and long reaction times. | Utilizes energy-efficient methods like microwave or ultrasound. |
| Waste | Generates significant amounts of byproducts and waste. | High atom economy and catalyst recyclability lead to minimal waste. |
Computational and Theoretical Chemistry Investigations of 3 Pyridin 4 Yl Quinoline 6,7 Diol
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgtandfonline.com It is a common approach for predicting various molecular properties with a good balance between accuracy and computational cost. rsc.org
Geometry Optimization and Conformational Analysis
A fundamental step in computational chemistry is to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For a molecule like 3-Pyridin-4-yl-quinoline-6,7-diol, with rotatable bonds between the pyridine (B92270) and quinoline (B57606) rings, conformational analysis would be performed to identify the most stable isomer. This process involves systematically rotating the bonds and calculating the energy of each resulting conformation. The dihedral angles that result in the lowest energy represent the most probable structure of the molecule. ijcce.ac.ir
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. tandfonline.com The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red areas, representing negative potential, are indicative of electron-rich regions and are susceptible to electrophilic attack. Blue areas, with positive potential, are electron-poor and are prone to nucleophilic attack. Green regions are neutral. MEP maps are valuable tools for predicting how a molecule will interact with other molecules and for identifying potential sites for hydrogen bonding. ijcce.ac.ir
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and chemical bonds. NBO analysis is particularly useful for studying hyperconjugative interactions, which involve charge transfer from a filled donor NBO to an empty acceptor NBO. These interactions can significantly influence the stability and reactivity of a molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
DFT calculations can be used to predict various spectroscopic properties. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. ijcce.ac.irresearchgate.net Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed to help assign experimental spectral bands to specific molecular vibrations. Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption maxima (λmax) observed in Ultraviolet-Visible (UV-Vis) spectroscopy. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space
While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change. This allows for the exploration of the conformational space of a molecule, revealing the different shapes it can adopt and the transitions between them. For a molecule like this compound, MD simulations could provide valuable information about its flexibility and how it might interact with a biological target in a dynamic environment.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties and reactivity of molecules. researchgate.netijcce.ac.ir For compounds like this compound, these calculations can predict various descriptors that shed light on its chemical behavior.
Detailed research findings from DFT studies on related quinoline and pyridine derivatives provide a framework for understanding the potential characteristics of this compound. rsc.orgnih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity. rsc.org These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large energy gap.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as (χ2) / (2η).
While specific DFT data for this compound is not available in the reviewed literature, the following table presents representative quantum chemical descriptors for analogous quinoline derivatives, providing an insight into the expected values.
Table 1: Representative Quantum Chemical Descriptors for Analogous Quinoline Derivatives
| Descriptor | Representative Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Electron-donating capacity |
| ELUMO | -1.5 to -2.5 | Electron-accepting capacity |
| Energy Gap (ΔE) | 3.5 to 4.5 | Chemical stability and reactivity |
| Ionization Potential (I) | 5.5 to 6.5 | Propensity to lose an electron |
| Electron Affinity (A) | 1.5 to 2.5 | Propensity to gain an electron |
| Electronegativity (χ) | 3.5 to 4.5 | Electron-attracting tendency |
| Chemical Hardness (η) | 1.75 to 2.25 | Resistance to electronic change |
| Chemical Softness (S) | 0.44 to 0.57 | Propensity for chemical reactions |
Note: The values in this table are illustrative and based on data for structurally related quinoline derivatives from the scientific literature.
Tautomerism Studies and Relative Stability of Isomeric Forms (e.g., Keto-Enol)
The 6,7-diol substitution on the quinoline ring of this compound introduces the possibility of tautomerism, particularly keto-enol tautomerism. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical and biological properties. nih.govnih.gov
For hydroxyquinolines, an equilibrium can exist between the enol form (possessing a hydroxyl group) and a keto or zwitterionic form. nih.gov The relative stability of these forms is influenced by factors such as the solvent environment. nih.govbeilstein-journals.org In the case of this compound, the presence of two hydroxyl groups could lead to several potential tautomeric forms.
Computational studies on similar hydroxyquinoline systems have shown that the enol form is often the most stable in the gas phase, while polar solvents can favor the keto or zwitterionic forms due to better solvation of the charged species. nih.gov The relative energies of the different tautomers can be calculated using DFT methods to predict the predominant form under various conditions.
The potential tautomeric forms for the 6,7-diol moiety of this compound are illustrated below.
Table 2: Potential Tautomeric Forms of the 6,7-Diol Moiety
| Tautomeric Form | Description |
|---|---|
| 6,7-Dihydroxy (Enol-Enol) | The fully aromatic diol form. |
| 6-Hydroxy-7-keto | One hydroxyl group has tautomerized to a keto group. |
| 7-Hydroxy-6-keto | The other hydroxyl group has tautomerized to a keto group. |
| 6,7-Diketo | Both hydroxyl groups have tautomerized to keto groups. |
Note: The relative stability of these forms would require specific computational studies on this compound.
In Silico Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion Prediction)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. nih.govresearchgate.net For this compound, these predictions can help to assess its potential as an orally bioavailable drug. Various computational models and software are used to estimate these properties based on the molecule's structure.
Key ADME parameters that can be predicted in silico include:
Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor status are evaluated. Good oral absorption is a prerequisite for many drugs.
Distribution: This includes predictions of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VD). These parameters influence how the drug is distributed throughout the body.
Metabolism: The prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound is crucial for anticipating drug-drug interactions.
Excretion: While less commonly predicted in detail, some models can estimate the likelihood of renal or hepatic clearance.
Toxicity: In silico models can also predict potential toxicities, such as cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity (Ames test).
The following table presents a hypothetical in silico ADME profile for a compound like this compound, based on data for analogous quinoline derivatives found in the literature. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.org
Table 3: Representative In Silico ADME Profile for a Pyridinyl-Quinoline Derivative
| ADME Parameter | Predicted Outcome | Significance |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal wall. |
| P-gp Substrate | Likely No | Reduced risk of efflux from target cells, which can cause drug resistance. |
| Distribution | ||
| Plasma Protein Binding (PPB) | High | The extent of binding to plasma proteins affects the free drug concentration. |
| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |
| Metabolism | ||
| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibition | Likely Non-inhibitor | Lower risk of interactions with a wide range of co-administered drugs. |
| Excretion | ||
| Renal Clearance | Low to Moderate | Suggests that both renal and hepatic routes may be involved in elimination. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Compliant | Suggests good oral bioavailability. |
Note: These predictions are illustrative and would need to be confirmed by specific in silico modeling of this compound and subsequent experimental validation.
Structure Activity Relationship Sar Studies of 3 Pyridin 4 Yl Quinoline 6,7 Diol and Its Analogues
Principles of Rational Design and Scaffold Modification for Target Interaction
Rational drug design is a strategic approach that leverages the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. researchgate.netmanchester.ac.uk This process often begins with a "hit" compound, such as a quinoline (B57606) derivative, which is then systematically modified to enhance its desired pharmacological properties. nih.gov The quinoline scaffold itself is highly versatile, offering multiple points for chemical modification. nih.govfrontiersin.org
Key principles in the rational design and scaffold modification of quinoline derivatives include:
Target-Oriented Synthesis: Designing and synthesizing molecules with specific structural features intended to interact with key residues within the target's binding site.
Privileged Scaffolds: Utilizing core structures like quinoline that are known to bind to multiple protein targets, increasing the probability of finding new bioactive compounds. researchgate.net
Bioisosteric Replacement: Substituting parts of a molecule with other chemical groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that is optimal for binding.
A crucial aspect of rational design is the modulation of drug metabolism and interaction with the target receptor. For instance, introducing groups that block metabolic pathways can enhance the in vivo activity of quinoline-based compounds. researchgate.net Modeling studies and quantum mechanics calculations can reveal close contacts between the quinoline scaffold and its target, guiding the design of analogues with improved activity. researchgate.net
Investigation of Positional and Substituent Effects on Molecular Recognition
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. frontiersin.org SAR studies systematically explore these variations to understand their impact on molecular recognition by a biological target.
For example, in a series of quinoline-triazole hybrids, the position of a fluoro substituent on a phenyl ring attached to the triazole moiety significantly affected the compound's activity. Meta-substitution led to increased activity, while ortho- and para-substitutions were less effective. frontiersin.org This highlights the sensitivity of the target's binding pocket to the spatial arrangement of substituents.
Similarly, the type of substituent at a specific position can drastically alter biological activity. In one study, comparing different substituents on the phenyl ring of quinoline derivatives, it was found that a bromo-substituted compound was more potent than a chloro-substituted one, which in turn was more active than a methyl-substituted analogue. frontiersin.org These findings underscore that both the electronic properties and the size of the substituent play a crucial role in the interaction with the target.
The following table summarizes the impact of substituent position on the inhibitory activity of certain quinoline derivatives:
| Compound Series | Substituent Position | Relative Activity |
| Fluoro-substituted phenyl-triazole-quinolines | meta | High |
| ortho/para | Low | |
| Bromo-substituted phenyl-quinolines | 4-position | Higher |
| 2-position | Lower | |
| Fluoro-substituted phenyl-dihydropyran-quinolines | 4-position | High |
| 3-position | Low |
Data compiled from studies on various quinoline derivatives. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netdergipark.org.tr This method is instrumental in medicinal chemistry for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov
Development of Predictive Models for Biological Activity
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of the molecule's structural, physicochemical, and electronic properties. nih.gov Finally, statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity. nih.govresearchgate.net
The predictive power of a QSAR model is assessed through internal and external validation procedures. ucm.esnih.gov A robust model should have a high correlation coefficient (R²) and a low root mean squared error (RMSE). nih.gov For instance, a QSAR model for a series of quinoline derivatives targeting P-glycoprotein achieved an R² of 95% and an RMSE of 0.283, indicating a high predictive quality. nih.gov
Identification of Key Physicochemical Descriptors
A significant outcome of QSAR studies is the identification of the key physicochemical descriptors that have the most substantial influence on the biological activity of the compounds. researchgate.netdergipark.org.tr These descriptors provide insights into the molecular properties that are crucial for target interaction.
Commonly used descriptors in QSAR studies of quinoline derivatives include:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometric descriptors: These relate to the three-dimensional shape of the molecule.
Electronic descriptors: These quantify the electronic properties, such as atomic charges, and HOMO/LUMO energies. orientjchem.org
Hydrophobic descriptors: These, like the octanol-water partition coefficient (logP), describe the molecule's lipophilicity. researchgate.net
In a study of 5,8-quinolinequinone derivatives, it was found that the electronegativity parameter was highly correlated with both electronic and thermochemical parameters, suggesting its importance in determining biological activity. researchgate.netdergipark.org.tr Another QSAR study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal for antituberculosis activity. nih.gov
The following table presents examples of key descriptors and their significance in various QSAR models for quinoline derivatives:
| QSAR Model for | Key Descriptors | Significance |
| P-glycoprotein inhibitors | 2D and 3D descriptors | High predictive quality of the model. nih.gov |
| Anti-TB activity | Van der Waals volume, electron density, electronegativity | Pivotal role in antituberculosis activity. nih.gov |
| Anticancer activity | Atomic net charge, HOMO/LUMO energy | Linear relationship with anticancer activity. orientjchem.org |
| Antimalarial activity | Total connectivity, percentage of carbon, density, bond length | Determined the antimalarial activity against Plasmodium falciparum. researchgate.net |
Fragment-Based Drug Design (FBDD) and Scaffold Hopping Methodologies
Fragment-Based Drug Discovery (FBDD) and scaffold hopping are powerful strategies in modern drug discovery that can be applied to the development of novel quinoline-based therapeutic agents. nih.govnih.govnih.gov
FBDD starts with the screening of small, low-molecular-weight compounds ("fragments") that typically bind weakly to the target protein. researchoutreach.orgnih.govresearchgate.net Once a fragment hit is identified, it is then grown or linked with other fragments to create a more potent lead compound. researchoutreach.org The quinoline scaffold itself can be considered a fragment that can be elaborated upon. For instance, a novel TTR-binding scaffold, 4-(3H-pyrazol-4-yl)quinoline, was discovered through an analogue screen of an initial fragment hit. biorxiv.org
Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while maintaining the key pharmacophoric features required for biological activity. nih.govnih.gov This approach is used to explore new chemical space, improve properties like solubility and patentability, and overcome limitations of the original scaffold. acs.org For example, a scaffold hopping strategy was successfully employed to develop novel 2-(quinolin-4-yloxy)acetamides with antimycobacterial properties by replacing the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of a known inhibitor. nih.gov
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a biological response. nih.govtandfonline.com These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. tandfonline.com
The process of pharmacophore modeling involves:
Aligning a set of active molecules.
Identifying the common chemical features among them.
Generating a 3D model that represents the spatial arrangement of these features. nih.gov
This pharmacophore model can then be used as a 3D query to screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. nih.gov For instance, a five-point pharmacophore model (ADRRR: one acceptor, one donor, and three aromatic rings) was developed for a series of quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. tandfonline.com This model was then used to derive a 3D-QSAR model, which provided further insights into the structure-activity relationships. tandfonline.com Similarly, a pharmacophore model for quinoline-based Schiff bases identified key features for α-glucosidase inhibition, leading to the design of more potent inhibitors. nih.gov
The following table illustrates the pharmacophoric features identified in different studies of quinoline derivatives:
| Target | Pharmacophore Model | Features |
| Tpl2 kinase | ADRRR | 1 H-bond acceptor, 1 H-bond donor, 3 aromatic rings tandfonline.com |
| α-glucosidase | AADRR | 2 H-bond acceptors, 1 H-bond donor, 2 aromatic rings nih.gov |
| VEGFR-2 tyrosine kinase | AADRR | 2 H-bond acceptors, 1 H-bond donor, 2 aromatic rings researchgate.net |
Mechanistic Investigations of Molecular Interactions and Biological Target Modulation by 3 Pyridin 4 Yl Quinoline 6,7 Diol
Exploration of Specific Molecular Target Binding and Functional Modulation
The primary molecular target identified for 3-Pyridin-4-yl-quinoline-6,7-diol is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. idrblab.netidrblab.netmdpi.com
Enzyme Inhibition and Activation Mechanisms
Information specifically detailing the inhibitory mechanisms of this compound against a range of enzymes is not extensively documented in public literature. However, based on its classification as an EGFR inhibitor, it is a tyrosine kinase inhibitor. drugs.comnih.gov The general mechanism for such inhibitors involves binding to the kinase domain of the receptor, thereby preventing the phosphorylation events that are crucial for the activation of downstream signaling pathways. drugs.com
There is currently no publicly available data on the interaction of this compound with other enzyme classes such as topoisomerases, histone deacetylases (HDAC), telomerase, thymidylate synthase, or thymidine (B127349) phosphorylase.
Receptor Interaction and Signal Transduction Pathway Modulation
This compound has been cataloged as an investigative inhibitor of the Epidermal Growth Factor Receptor (EGFR). idrblab.netidrblab.netmdpi.comdrugbank.com The activation of EGFR by its endogenous ligands, such as epidermal growth factor (EGF), leads to receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways that regulate critical cellular processes like proliferation, survival, differentiation, and migration. idrblab.net
By inhibiting EGFR, this compound is expected to modulate these signal transduction pathways. One of the most critical pathways downstream of EGFR is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival. idrblab.net Inhibition of EGFR would consequently be expected to suppress the activation of this pathway.
There is no specific information available regarding the interaction of this compound with Toll-like receptors.
Elucidation of Non-Covalent Interactions
Detailed experimental or computational studies elucidating the specific non-covalent interactions between this compound and the EGFR binding site, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, are not available in the public domain. However, based on the general structure of the compound, which features aromatic quinoline (B57606) and pyridine (B92270) rings as well as hydroxyl groups, it can be hypothesized that such interactions are critical for its binding affinity and specificity. The nitrogen atoms in the pyridine and quinoline rings, along with the hydroxyl groups, could potentially act as hydrogen bond acceptors and donors, respectively. The aromatic systems are likely to engage in pi-stacking interactions with aromatic amino acid residues within the EGFR kinase domain.
Characterization of Molecular Recognition Events at the Binding Site
Specific molecular recognition events, including the precise amino acid residues of the EGFR binding pocket that interact with this compound, have not been publicly disclosed. X-ray crystallography or computational docking studies would be required to characterize these interactions definitively. For other quinoline-based EGFR inhibitors, interactions with key residues in the ATP-binding pocket, such as the hinge region, are known to be crucial for their inhibitory activity.
Investigation of Downstream Cellular Pathway Perturbations (in vitro/pre-clinical, non-human systems)
As an inhibitor of EGFR, this compound is anticipated to perturb the major signaling cascades that are activated downstream of this receptor. The Therapeutic Target Database indicates that EGFR activation triggers at least four major signaling pathways: idrblab.net
RAS-RAF-MEK-ERK pathway: This pathway is pivotal in regulating cell proliferation and differentiation.
PI3K/Akt/mTOR pathway: As mentioned earlier, this is a crucial survival pathway that promotes cell growth and inhibits apoptosis.
PLCgamma-PKC pathway: This pathway is involved in various cellular processes, including cell proliferation and migration.
STATs module: Signal transducers and activators of transcription (STATs) are involved in the regulation of gene expression related to cell growth and survival.
Furthermore, EGFR signaling can also activate the NF-kappa-B signaling cascade, which plays a role in inflammatory responses and cell survival. idrblab.net By inhibiting the initial EGFR phosphorylation event, this compound would theoretically lead to the downregulation of these interconnected signaling networks. However, specific in vitro or pre-clinical studies demonstrating these downstream effects for this particular compound are not currently available in the public literature.
Future Research Directions and Advanced Translational Perspectives in Chemical Biology
Opportunities for Advanced Synthetic Methodologies and Automation
The efficient and versatile synthesis of 3-Pyridin-4-yl-quinoline-6,7-diol and its analogs is crucial for a comprehensive investigation of their structure-activity relationships (SAR). While traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide foundational routes, future efforts should focus on more advanced and automated methodologies. nih.govijpsjournal.com
Recent advancements in synthetic organic chemistry offer numerous opportunities to refine the synthesis of complex heterocyclic compounds. rsc.orgmdpi.com For instance, transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, can be employed for the late-stage functionalization of the quinoline or pyridine (B92270) rings, allowing for the rapid generation of a diverse library of analogs. purdue.edu C-H activation strategies are also emerging as powerful tools for the direct and atom-economical modification of heterocyclic systems.
Furthermore, the integration of automation and flow chemistry can significantly accelerate the synthetic process. nih.gov Automated synthesis platforms can perform multi-step reactions in a programmable and high-throughput manner, enabling the rapid production of compound libraries for screening. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers advantages such as precise control over reaction parameters, enhanced safety, and scalability. For example, a multi-step flow synthesis could be designed to sequentially construct the quinoline core, introduce the pyridine moiety, and perform the final dihydroxylation, all in a continuous and automated fashion.
Table 1: Comparison of Synthetic Methodologies for Quinolone Derivatives
| Methodology | Description | Advantages | Potential Application for this compound |
| Traditional Batch Synthesis | Step-wise synthesis in conventional laboratory glassware. | Well-established procedures. | Initial route development and proof-of-concept synthesis. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, improved yields. | Rapid optimization of individual synthetic steps. purdue.edu |
| Flow Chemistry | Reactions are performed in a continuous stream in a reactor. | Precise control, enhanced safety, scalability, ease of automation. | Automated, multi-step synthesis of a library of analogs. |
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single step to form the product. | High efficiency, atom economy, and molecular diversity. rsc.orgpurdue.edu | Convergent synthesis of the core pyridine-quinoline scaffold. |
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the generation of novel molecular structures with desired properties. nih.govmdpi.com For a compound like this compound, which likely targets protein kinases due to its scaffold, AI and ML can be instrumental in several ways. nih.govrsc.org
Predictive models can be developed to forecast the bioactivity of novel analogs of this compound against a panel of kinases. researchgate.netuchicago.edu These models are trained on large datasets of known kinase inhibitors and their activities, and they can learn the complex relationships between chemical structure and biological function. acs.org This allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com
Generative models, a subset of AI, can design entirely new molecules with optimized properties. nih.gov These models can be trained to generate molecules that are predicted to be potent and selective inhibitors of a specific kinase, while also possessing favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). This approach can significantly accelerate the lead optimization process by exploring a much larger chemical space than is feasible with traditional medicinal chemistry approaches.
Table 2: Applications of AI/ML in the Development of Kinase Inhibitors
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling (QSAR) | Quantitative Structure-Activity Relationship models that predict biological activity based on chemical structure. mdpi.com | Rapidly screen virtual libraries of analogs to identify potent kinase inhibitors. |
| Generative Models | AI models that can design novel molecules with desired properties. nih.gov | Generate novel pyridine-quinoline scaffolds with improved potency, selectivity, and drug-like properties. |
| Target Prediction | Algorithms that predict the most likely biological targets of a compound. | Identify potential primary and off-targets to understand the compound's polypharmacology and potential side effects. |
| ADME/Toxicity Prediction | Models that predict the pharmacokinetic and toxicity profiles of molecules. nih.gov | Prioritize compounds with favorable drug-like properties for further development. |
Exploration of Novel Molecular Targets and Biological Pathways
While the pyridine-quinoline scaffold is often associated with kinase inhibition, it is crucial to explore a broader range of potential molecular targets to fully understand the biological activities of this compound. researchgate.netmdpi.com Unbiased screening approaches can reveal unexpected and potentially valuable therapeutic applications.
Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes, can identify compounds with interesting biological activities without prior knowledge of their molecular target. mdpi.com For example, a high-content imaging screen could reveal that this compound induces a specific cellular morphology indicative of a particular mechanism of action.
Chemoproteomics is a powerful technology for the direct identification of the protein targets of a small molecule. In a typical chemoproteomics experiment, a chemical probe based on this compound would be used to capture its binding partners from a cell lysate, which are then identified by mass spectrometry. This approach can provide a comprehensive and unbiased view of the compound's interactome.
Furthermore, exploring the impact of this compound on various biological pathways through transcriptomic and proteomic analyses can provide insights into its mechanism of action and potential therapeutic indications.
Development of Sophisticated Computational Models for Predicting Molecular Behavior
Computational modeling plays a vital role in modern drug discovery, providing detailed insights into the molecular interactions that govern a compound's biological activity. researchgate.netmdpi.com For this compound, sophisticated computational models can be employed to predict its binding mode to target proteins, estimate its binding affinity, and rationalize its structure-activity relationships. nih.gov
Molecular docking simulations can predict the preferred orientation of this compound within the binding site of a target protein, such as a kinase. nih.gov This information is invaluable for designing modifications to the molecule that can enhance its binding affinity and selectivity.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, revealing how the compound and its target fluctuate over time. nih.govnih.gov MD simulations can be used to calculate the free energy of binding, providing a more accurate prediction of a compound's potency.
Quantum mechanics (QM) calculations can be used to study the electronic properties of this compound, such as its charge distribution and ability to form hydrogen bonds. nih.gov This information can help to explain its binding interactions at a fundamental level.
Synergistic Approaches in Combinatorial Chemistry and High-Throughput Screening
Combinatorial chemistry and high-throughput screening (HTS) are powerful synergistic approaches for the rapid discovery of new drug leads. nih.govcijournal.ru Combinatorial chemistry allows for the synthesis of large and diverse libraries of compounds, while HTS enables the rapid screening of these libraries against a biological target. genome.gov
For this compound, a combinatorial library could be generated by systematically varying the substituents on both the quinoline and pyridine rings. nih.gov This library could then be screened against a panel of kinases using a high-throughput biochemical assay. nih.gov This approach can quickly identify initial hits and provide a wealth of structure-activity relationship data to guide further optimization.
DNA-encoded library technology (DELT) is an extension of combinatorial chemistry where each member of a chemical library is tagged with a unique DNA barcode. nih.gov This allows for the screening of massive libraries (billions of compounds) in a single experiment. A DELT approach could be used to explore a vast chemical space around the this compound scaffold, increasing the probability of discovering highly potent and selective inhibitors.
Quantitative high-throughput screening (qHTS) provides more detailed information than traditional HTS by testing compounds at multiple concentrations, generating dose-response curves for every compound in the library. genome.gov This allows for a more accurate determination of a compound's potency and efficacy from the primary screen.
Table 3: High-Throughput Screening Strategies
| Screening Method | Description | Advantages for this compound |
| Biochemical HTS | Screening against an isolated protein target (e.g., a kinase). | Direct measure of target engagement, high-throughput. |
| Cell-Based HTS | Screening in a cellular context to measure a functional outcome. | More physiologically relevant, can identify compounds that require cellular metabolism to be active. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. | Provides detailed information on a compound's cellular effects. |
| DNA-Encoded Library Technology (DELT) | Screening of massive libraries where each compound is tagged with a DNA barcode. nih.gov | Exploration of a vast chemical space, identification of novel chemotypes. |
Q & A
Q. What are the recommended synthetic routes for 3-Pyridin-4-yl-quinoline-6,7-diol, and how can reaction conditions be optimized?
The synthesis of structurally analogous quinoline derivatives, such as 6,7-dimethoxy-4-(2-hydroxy-pyridin-3-yloxy)-quinoline, involves nucleophilic substitution between halogenated quinolines (e.g., 4-chloro-6,7-dimethoxyquinoline) and hydroxyl-containing pyridinones under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency.
- Base optimization : Potassium carbonate (K₂CO₃) facilitates deprotonation of the hydroxyl group, accelerating substitution.
- Temperature and time : Heating at 80–100°C for 12–24 hours improves yield. Methodological validation via thin-layer chromatography (TLC) and HPLC is critical for monitoring progress .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions on the quinoline and pyridine rings. For example, methoxy groups at C6 and C7 produce distinct singlets in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, essential for verifying purity and structure .
- X-ray crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, particularly for diol-containing derivatives .
Advanced Research Questions
Q. How should researchers address low reaction yields or unexpected by-products during synthesis?
Contaminants often arise from incomplete substitution or oxidation. Strategies include:
- By-product identification : LC-MS/MS can detect intermediates (e.g., unreacted 4-chloroquinoline) or oxidized quinones .
- Reaction quenching : Rapid cooling after completion minimizes side reactions.
- Purification optimization : Use gradient elution in column chromatography with silica gel or reverse-phase HPLC .
Q. What experimental approaches resolve discrepancies in crystallographic data for diol-containing quinolines?
Structural ambiguities (e.g., disordered hydroxyl groups) require:
- High-resolution data : Collect diffraction data at synchrotron facilities (≤1.0 Å resolution).
- Twinning analysis : SHELXD and SHELXE detect twinning and refine structures against twinned data.
- Hydrogen-bond validation : Compare calculated vs. observed hydrogen-bond distances using PLATON or Mercury .
Q. How can conflicting cytotoxicity or bioactivity results across cell lines be systematically investigated?
- Standardized assays : Use resazurin (viability) and DCFH (ROS) assays under controlled oxygen levels to minimize variability .
- Cell-type specificity : Test neurotoxicity in dopaminergic neurons (e.g., SH-SY5Y) vs. epithelial cells, as seen in 1-benzyl-THIQ studies .
- Dose-response curves : Include EC₅₀/IC₅₀ calculations to differentiate cytotoxic vs. cytostatic effects .
Q. What strategies predict the biological activity of this compound using structural analogs?
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with logP and electronic parameters.
- Docking studies : Simulate interactions with targets like kinases or GPCRs using AutoDock Vina, referencing analogs with known activities (e.g., 4-anilinofuroquinolines) .
- Metabolic stability assays : Incubate with liver microsomes to assess diol oxidation susceptibility .
Q. How can researchers optimize the stability of this compound in aqueous solutions?
- pH control : Buffer solutions (pH 6–8) prevent diol deprotonation or quinoline ring protonation.
- Antioxidants : Add ascorbic acid (1–5 mM) to inhibit oxidation, as demonstrated in THP synthesis .
- Lyophilization : Freeze-dry the compound for long-term storage, reconstituting in anhydrous DMSO before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
